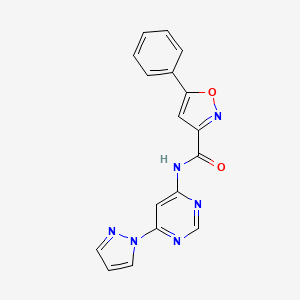
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-phenylisoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They are heterocyclic chemical compounds with a natural or synthetic origin .
Synthesis Analysis
Some hydrazine-coupled pyrazoles were successfully synthesized, and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques . A series of new compounds, specifically halogenated ‘ ( E )-4- ( (7 H -pyrrolo [2,3- d ]pyrimidin-4-yl)amino)- N ’-benzylidenebenzohydrazides’, were successfully synthesized in three steps with high yields .Molecular Structure Analysis
The structure of these compounds was confirmed by 1 H-, 13 C-NMR, IR spectroscopy, mass-spectrometry, and elemental analysis .Chemical Reactions Analysis
The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .Applications De Recherche Scientifique
Antileishmanial Activity
Compounds bearing the pyrazole moiety, such as the one , have been identified for their potent antileishmanial activities . These compounds can be synthesized and structurally verified using techniques like FTIR and NMR . They are evaluated against clinical isolates of Leishmania species, and their efficacy is measured in terms of IC50 values. The molecular docking studies further justify their potential as antileishmanial agents, offering a promising avenue for the development of new treatments for leishmaniasis.
Antimalarial Efficacy
Similarly, the antimalarial potential of pyrazole-containing compounds is significant. They are tested in vivo against Plasmodium berghei infected mice, with some derivatives showing high levels of suppression . This suggests that such compounds could be developed into effective antimalarial drugs, addressing the urgent need for new pharmacophores in the fight against malaria.
Cytotoxic Properties
The compound’s framework has been associated with cytotoxic properties, particularly against cancer cell lines. Novel derivatives of the pyrazole class have been synthesized and screened for their cytotoxicity against human breast cancer cell lines (MCF-7), with some showing promising results compared to standard drugs like cisplatin . This indicates the potential use of these compounds in cancer therapy.
Antiparasitic Applications
Pyrazole derivatives have shown effectiveness as antiparasitic agents. Their activity against various parasites can be assessed through in vitro and in vivo studies, providing insights into their mechanism of action and therapeutic potential .
Antibacterial and Antiviral Activities
These compounds also exhibit antibacterial and anti-viral HIV activities. The sulfonamide functionality within the pyrazole structure contributes to these effects, making them valuable for research into treatments for bacterial infections and HIV .
Molecular Modeling and Drug Design
The structural features of pyrazole derivatives make them suitable candidates for molecular modeling studies. These studies can predict the binding affinity and interaction of these compounds with biological targets, aiding in the design of new drugs with optimized efficacy and safety profiles .
Mécanisme D'action
Target of Action
Similar compounds with pyrazole moieties have been known to exhibit diverse pharmacological effects .
Mode of Action
It is known that compounds with pyrazole moieties can interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Similar compounds with pyrazole moieties have been known to interact with various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Similar compounds with pyrazole moieties have been known to exhibit potent antileishmanial and antimalarial activities .
Propriétés
IUPAC Name |
5-phenyl-N-(6-pyrazol-1-ylpyrimidin-4-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O2/c24-17(13-9-14(25-22-13)12-5-2-1-3-6-12)21-15-10-16(19-11-18-15)23-8-4-7-20-23/h1-11H,(H,18,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZRAWWUQQVLPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC(=NC=N3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-phenylisoxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

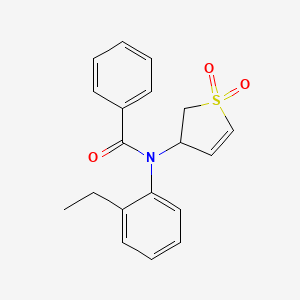
![Ethyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2877139.png)

![ethyl 3-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2877145.png)
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione](/img/structure/B2877146.png)
![4-chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline](/img/structure/B2877149.png)
![2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide](/img/structure/B2877150.png)
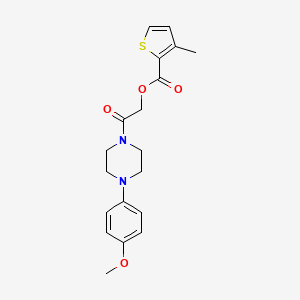
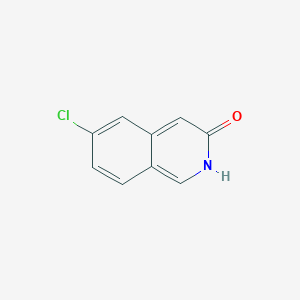
![(2E)-2-[(4-chlorophenyl)sulfonyl]-3-(2-thienyl)prop-2-enenitrile](/img/structure/B2877154.png)
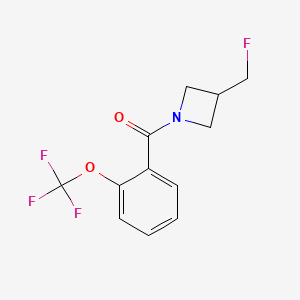
![N-[4-(acetylamino)phenyl]-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2877157.png)
![3,5-dimorpholino-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B2877158.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2877160.png)